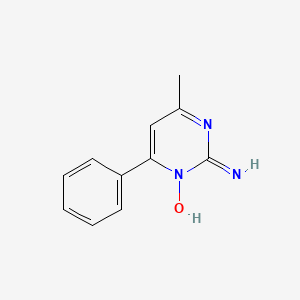
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol typically involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions. Common reagents used in the synthesis include:
- Aldehydes or ketones
- Guanidine or its derivatives
- Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-4-methyl-6-phenylpyrimidine
- 4-Methyl-6-phenylpyrimidin-2-amine
- 2-Imino-4-methylpyrimidine
Uniqueness
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol is unique due to its specific substitution pattern and the presence of both imino and hydroxyl functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
106124-30-5 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-6-phenylpyrimidin-2-imine |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(14(15)11(12)13-8)9-5-3-2-4-6-9/h2-7,12,15H,1H3 |
InChI Key |
UKFKXXBWTUIKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)N(C(=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















